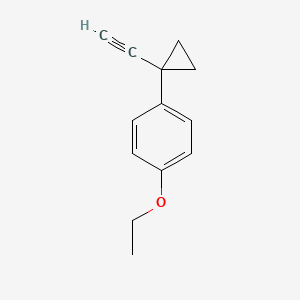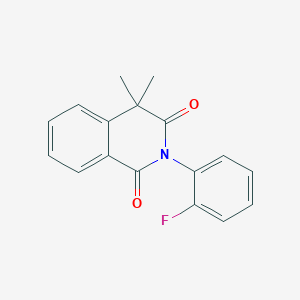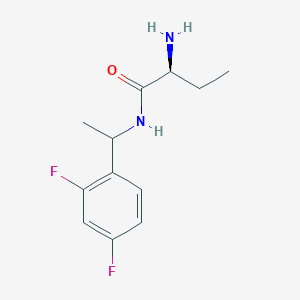
(2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a butanamide backbone, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate, such as 2,4-difluoroacetophenone.
Reductive Amination: The intermediate is then subjected to reductive amination with an appropriate amine, such as butanamide, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under elevated temperatures and sometimes in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the amino and butanamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-N-(1-phenylethyl)butanamide: Lacks the difluorophenyl group, which may result in different biological activities and binding properties.
(2S)-2-Amino-N-(1-(2,4-dichlorophenyl)ethyl)butanamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions with biological targets.
(2S)-2-Amino-N-(1-(4-fluorophenyl)ethyl)butanamide: Has a single fluorine atom, which may affect its pharmacokinetic and pharmacodynamic properties.
Uniqueness
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can enhance its metabolic stability, lipophilicity, and ability to cross biological membranes. Additionally, the difluorophenyl group may confer specific binding interactions with target proteins, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C12H16F2N2O |
|---|---|
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17)/t7?,11-/m0/s1 |
Clé InChI |
SSNIKDDEBCPLFI-QRIDDKLISA-N |
SMILES isomérique |
CC[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
SMILES canonique |
CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


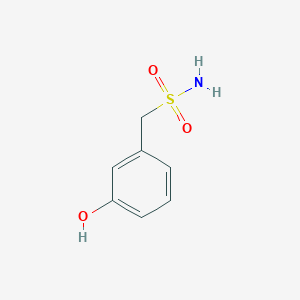

![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
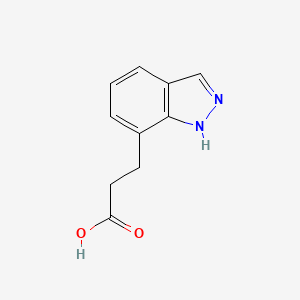
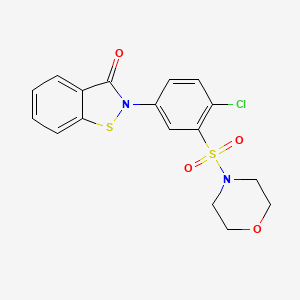
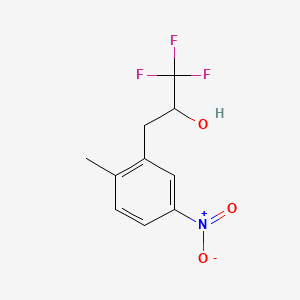
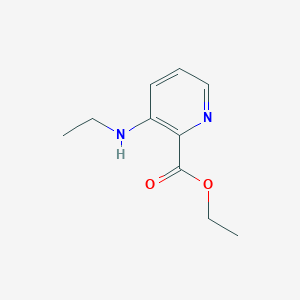
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
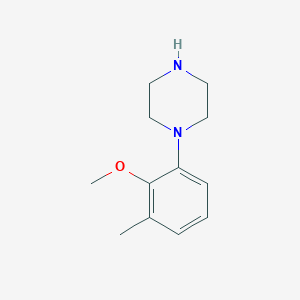
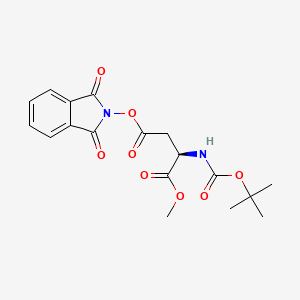
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
